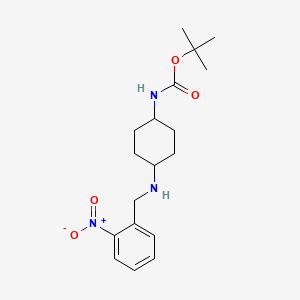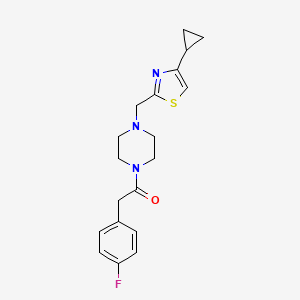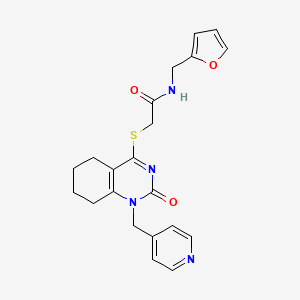
tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexylcarbamate core with a tert-butyl group and a 2-nitrobenzylamino substituent, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate typically involves multiple steps:
-
Formation of the Cyclohexylcarbamate Core: : The initial step involves the preparation of the cyclohexylcarbamate core. This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.
-
Introduction of the 2-Nitrobenzylamino Group: : The next step involves the introduction of the 2-nitrobenzylamino group. This can be done by reacting the tert-butyl cyclohexylcarbamate with 2-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The nitro group in tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common nucleophiles include amines, thiols, and alkoxides.
-
Hydrolysis: : The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride, or sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Reduction: Formation of tert-Butyl (1R*,4R*)-4-(2-aminobenzylamino)cyclohexylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexylamine and tert-butyl alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can serve as a precursor for the synthesis of bioactive molecules. The nitrobenzyl group can be reduced to an amino group, which can then be further functionalized to create compounds with potential therapeutic properties. Additionally, the carbamate moiety is a common feature in many drugs, contributing to the compound’s potential as a pharmacophore.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate depends on its specific application. In medicinal chemistry, the compound’s biological activity would be influenced by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitrobenzyl group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1R,4R)-4-(benzylamino)cyclohexylcarbamate**: Similar structure but lacks the nitro group, resulting in different reactivity and potential applications.
- tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate**: Contains a chloro group instead of a nitro group, leading to different chemical properties and reactivity.
- tert-Butyl (1R,4R)-4-(2-methylbenzylamino)cyclohexylcarbamate**: Features a methyl group, which affects the compound’s steric and electronic properties.
Uniqueness
tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel molecules with diverse applications in various fields.
Propriétés
IUPAC Name |
tert-butyl N-[4-[(2-nitrophenyl)methylamino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-10-8-14(9-11-15)19-12-13-6-4-5-7-16(13)21(23)24/h4-7,14-15,19H,8-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNACXCZPIMRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119031 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(2-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-49-4 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[[(2-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B2488853.png)

![1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea](/img/structure/B2488855.png)

![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)
![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)


